molecular formula C4H3N3O4 B014392 4,6-Dihydroxy-5-nitropyrimidine CAS No. 2164-83-2

4,6-Dihydroxy-5-nitropyrimidine

Cat. No. B014392
CAS RN: 2164-83-2
M. Wt: 157.08 g/mol
InChI Key: ABTLZAVJDRUDNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

4,6-Dihydroxy-5-nitropyrimidine synthesis involves several steps, including the nitration of 2-substituted 4,6-dihydroxypyrimidines, which yields corresponding 5,5-dinitro derivatives. Specific features of acid nitration have been highlighted, showing that the presence of an alkyl group in the 2nd position leads to nitration at both the 5th position and the α-carbon atom of the side chain, with subsequent hydrolysis leading to formation of 1,1-diamino-2-R-2-nitroethylene derivatives (Astrat’ev et al., 2001).

Molecular Structure Analysis

The molecular structure of 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso substituent, reveals polarized molecular-electronic structures that lead to extensive charge-assisted hydrogen bonding. This interplay between molecular, molecular-electronic, and supramolecular structures is crucial for understanding the compound's reactivity and interactions (Quesada et al., 2004).

Chemical Reactions and Properties

Chemical reactions of 4,6-Dihydroxy-5-nitropyrimidine include its utility as a building block for the synthesis of other compounds, such as olomoucine, through a regiocontrolled solution and solid-phase synthesis. This showcases its versatility in synthetic chemistry (Hammarström et al., 2002).

Physical Properties Analysis

Studies on the basicity of 4,6-Dihydroxypyrimidine derivatives, including the impact of substituents on basicity, are essential for understanding the physical properties of 4,6-Dihydroxy-5-nitropyrimidine. Alkyl substituents at the 2nd position increase basicity, while the nitro group at the 5th position decreases it, affecting its solubility and reactivity in different environments (Vu et al., 2021).

Chemical Properties Analysis

The chemical properties of 4,6-Dihydroxy-5-nitropyrimidine are influenced by its reactivity towards various chemical agents and conditions. Its role in the synthesis of novel compounds and the reactivity profile, including the formation of specific derivatives through reactions like hydrazinolysis, highlights its chemical versatility and potential applications in medicinal chemistry and material science (Dickinson & Jacobsen, 1975).

Scientific Research Applications

  • Solid-Phase Synthesis Applications : Hammarström et al. (2002) demonstrated the utility of a related compound, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, in the efficient solid-phase synthesis of olomoucine. This approach is applicable for regiocontrolled synthesis of highly substituted purines and related scaffolds (Hammarström et al., 2002).

  • Synthesis of MGMT Inhibitors : Lopez et al. (2009) presented a novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine, which is effective in preparing MGMT inhibitors, crucial in cancer treatment (Lopez et al., 2009).

  • Antitumor Agent Development : A study by Thompson et al. (1997) highlighted the potential of 6-(dibromomethyl)-5-nitropyrimidines as short-lived antitumor agents with possible alkylation-mediated action (Thompson et al., 1997).

  • Synthesis of Polysubstituted Pyrrolo[3,2-d]pyrimidin-7-one 5-oxides : Čikotienė et al. (2008) used 4,6-dichloro-2-methylthio-5-nitropyrimidine for synthesizing polysubstituted pyrrolo[3,2-d]pyrimidin-7-one 5-oxides (Čikotienė et al., 2008).

  • Inhibition of Nitric Oxide Production : Research by Jansa et al. (2014) found that 5-substituted 2-amino-4,6-dichloropyrimidines, such as 5-fluoro-2-amino-4,6-dichloropyrimidine, effectively inhibit immune-activated nitric oxide production (Jansa et al., 2014).

  • Antibacterial and Antioxidant Properties : Sura et al. (2013) synthesized new 2,4-diaryl-6-methyl-5-nitropyrimidines, demonstrating significant antibacterial and antioxidant activities, especially against Gram-positive and Gram-negative bacteria (Sura et al., 2013).

  • Studying Molecular, Molecular-electronic, and Supramolecular Structures : Quesada et al. (2004) explored the structures of symmetrically 4,6-disubstituted 2-aminopyrimidines with 5-nitroso substituents, revealing extensive charge-assisted hydrogen bonding and diverse supramolecular structures (Quesada et al., 2004).

Safety And Hazards

4,6-Dihydroxy-5-nitropyrimidine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-hydroxy-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)4(9)6-1-5-3/h1H,(H2,5,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTLZAVJDRUDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062228
Record name 5-Nitropyrimidine-4,6-diol
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Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dihydroxy-5-nitropyrimidine

CAS RN

2164-83-2
Record name 6-Hydroxy-5-nitro-4(3H)-pyrimidinone
Source CAS Common Chemistry
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Record name 4(3H)-Pyrimidinone, 6-hydroxy-5-nitro-
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Record name 4,6-Dihydroxy-5-nitropyrimidine
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Record name 4(3H)-Pyrimidinone, 6-hydroxy-5-nitro-
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Record name 5-Nitropyrimidine-4,6-diol
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Record name 5-nitropyrimidine-4,6-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
FA Lehmkuhl - 1970 - ir.library.oregonstate.edu
Hitchings, Elion, and coworkers in 1942, began a study correlating the chemical structure of certain analogs of pyrimidine and purine bases with their ability to serve as precursors for or …
Number of citations: 0 ir.library.oregonstate.edu
BE Christensen, Q Stahl… - The Journal of Organic …, 1971 - ACS Publications
The reaction of 4, 6-dimethoxy-5-nitropyrimidme (1) with methylhydrazine in refluxing pyridine or butanol is very complex involving the methylation of the solvent by 1 and the …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk
EC Taylor, A McKillop - The Journal of Organic Chemistry, 1965 - ACS Publications
«Although yields in almost all instances reported were highly satisfactory, no effort was made to determine optimum conditions. 6 Ref. 9." New compound. d Identified by comparison (…
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
JA Carbon - The journal of organic chemistry, 1961 - ACS Publications
5-Guanidino-l-methyl-4-nitroimidazole (V) has been prepared by reaction of the corresponding 5-chloro compound (III) with guanidine. Treatment of V with aqueous alkali under the …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
A Tantivanich - 1970 - ir.library.oregonstate.edu
The reaction between 4-chloro-6-methoxy-5-nitropyrimidine and methylamine was investigated. The reaction product was identified as 4-methoxy-6-methylamino-5-nitropyrimidine from …
Number of citations: 0 ir.library.oregonstate.edu
RW Harper - 1967 - ir.library.oregonstate.edu
Reaction of 4, 6-dimethoxy-5-nitropyrimidine [I], with refluxing pyridine, was discovered to yield the methylpyridinium salt of 1, 6-dihydr-4-hydroxy-1-methyl-5-nitro-6-oxopyrimidine [III]. …
Number of citations: 0 ir.library.oregonstate.edu
M Somleva, M Odjakova, E Golovinsky - Journal of plant physiology, 1993 - Elsevier
Five pyrimidine analogues (4,6-dihydroxy-5-nitropyrimidine, picolinic acid hydrazide, 2-hydrazinouracile, 2-thio-4-hydrazinouracile and D, L-dihydroorotic acid hydrazide) were tested …
AC Kotze, AP Ruffell, AB Ingham - Antimicrobial agents and …, 2014 - Am Soc Microbiol
We used an enzyme induction approach to study the role of detoxification enzymes in the interaction of the anthelmintic compound naphthalophos with Haemonchus contortus larvae. …
Number of citations: 28 journals.asm.org
Z Naydenova, K Grancharov, M Shopova… - … and Physiology Part C …, 1995 - Elsevier
Thirty-one differently substituted pyrimidine bases were tested for their inhibitory effect on the glucuronidation of 4-nitrophenol and phenolphthalein by rat liver microsomes. 5-Nitrouracil …
E Miszczak-Zaborska, K Woźniak - Zeitschrift für Naturforschung C, 1997 - degruyter.com
Partially purified samples of thymidine phosphorylase were obtained from four preparations of human uterine leiomyomas and uteri using the method of Yoshimura et al. (1990), Biochim…

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